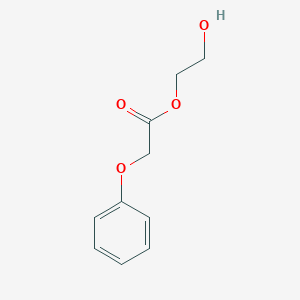

2-Hydroxyethyl phenoxyacetate

Cat. No. B154750

Key on ui cas rn:

1984-60-7

M. Wt: 196.2 g/mol

InChI Key: ZHOYGDJJZRTPRS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04310512

Procedure details

Into a 5000 ml. 3-necked flask, equipped with thermometer, stirrer, condenser and Dean-Stark trap were weighed 924 gms. of phenoxyacetic acid. There were added 2 gms. toluene sulfonic acid as catalyst and 100 mls. of benzene. Heating was started with stirring and there were added 2270 gms. of ethylene glycol. At reflux temperature water was collected and taken off. After 11 and 1/2 hours of refluxing the reaction mixture was transferred to a 6 liter separatory funnel where excess ethylene glycol was separated and recovered. The benzene layer was extracted with hot water and sodium bicarbonate and the benzene layer was filtered warm through a molecular sieve to remove residual water. The benzene extract was allowed to stand overnight and the crystals which formed were removed by filtration and dried in a vacuum oven. A total of 370.2 gms. product was recovered, m.p. 61°-63° C.

Identifiers

|

REACTION_CXSMILES

|

[O:1]([CH2:8][C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C=CC=CC=1.[CH2:18](O)[CH2:19][OH:20]>C1(C)C(S(O)(=O)=O)=CC=CC=1.O>[O:1]([CH2:8][C:9]([O:11][CH2:18][CH2:19][OH:20])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(C1=CC=CC=C1)CC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C=1(C(=CC=CC1)S(=O)(=O)O)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

3-necked flask, equipped with thermometer, stirrer, condenser and Dean-Stark trap

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

There were added 2 gms

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

there were added 2270 gms

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 11 and 1/2 hours of refluxing the reaction mixture

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was transferred to a 6 liter separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

where excess ethylene glycol was separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recovered

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The benzene layer was extracted with hot water and sodium bicarbonate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the benzene layer was filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warm through a molecular sieve

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The benzene extract

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystals which formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

product was recovered

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

O(C1=CC=CC=C1)CC(=O)OCCO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |